7-[(3,4-dimethoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol

Physicochemical profiling Drug-likeness Permeability

7-[(3,4-Dimethoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol (CAS 352706-12-8; PubChem CID is a fully synthetic, small-molecule 8-hydroxyquinoline (8HQ) derivative. It incorporates a 3,4-dimethoxyphenyl ring and a pyridin-2-ylamino moiety linked through a chiral benzylic carbon to the 7‑position of the quinolin‑8‑ol scaffold.

Molecular Formula C23H21N3O3
Molecular Weight 387.439
CAS No. 352706-12-8
Cat. No. B2806390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(3,4-dimethoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol
CAS352706-12-8
Molecular FormulaC23H21N3O3
Molecular Weight387.439
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4)OC
InChIInChI=1S/C23H21N3O3/c1-28-18-11-9-16(14-19(18)29-2)21(26-20-7-3-4-12-24-20)17-10-8-15-6-5-13-25-22(15)23(17)27/h3-14,21,27H,1-2H3,(H,24,26)
InChIKeyKVIWTXYWCVKZLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-[(3,4-Dimethoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol (CAS 352706-12-8) – Scaffold Profile and Procurement-Relevant Identity


7-[(3,4-Dimethoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol (CAS 352706-12-8; PubChem CID 2895655) is a fully synthetic, small-molecule 8-hydroxyquinoline (8HQ) derivative [1]. It incorporates a 3,4-dimethoxyphenyl ring and a pyridin-2-ylamino moiety linked through a chiral benzylic carbon to the 7‑position of the quinolin‑8‑ol scaffold. With a molecular weight of 387.4 g mol⁻¹, an XLogP of 4.2, two hydrogen‑bond donors, and six hydrogen‑bond acceptors, the compound occupies physicochemical space distinct from the unsubstituted 8HQ core and from simpler 7‑substituted analogs [1]. The molecule is explicitly recited in patent literature directed toward kinase modulation, providing a legal-procurement differentiator [2].

Why Generic 8‑Hydroxyquinoline or Simple 7‑Substituted Analogs Cannot Replace CAS 352706-12-8


Generic 8‑hydroxyquinoline (oxine) is a promiscuous metal chelator with broad, non‑selective biological activity, whereas the target compound carries a precisely elaborated 7‑aminomethyl substituent that introduces a tertiary amine, a 3,4‑dimethoxyphenyl ring, and a pyridin‑2‑ylamino group [1]. This substitution pattern is absent from all standard 8HQ congeners (e.g., 5‑chloro‑7‑iodo‑8‑quinolinol, 8‑hydroxy‑2‑methylquinoline) and is materially different from closely related 7‑aminomethyl‑8‑quinolinols that bear either unsubstituted phenyl or 4‑hydroxy‑3,5‑dimethoxy groups and/or a 2‑methyl substituent [2][3]. Critically, the compound is explicitly claimed in a kinase‑modulation patent estate, meaning that interchange with an off‑patent or structurally simpler analog (a) forfeits any kinase‑related intellectual‑property position and (b) may alter target selectivity in ways that cannot be predicted from the core scaffold alone [3].

Quantitative Differentiation Evidence for CAS 352706-12-8 Against Its Closest Structural Comparators


Physicochemical Property Differentiation from Unsubstituted 8‑Hydroxyquinoline

The target compound exhibits substantially higher lipophilicity (XLogP 4.2 vs. 1.8) and molecular weight (387.4 vs. 145.2 g mol⁻¹) relative to unsubstituted 8‑hydroxyquinoline, translating to a 2.4‑unit difference in logP that predicts altered membrane permeability and protein‑binding characteristics [1][2].

Physicochemical profiling Drug-likeness Permeability

Patent‑Protected Kinase‑Modulation Space vs. Unprotected 8HQ Congeners

CAS 352706-12-8 is explicitly encompassed by the claims of US 8,153,641 B2, which covers compounds for kinase modulation, whereas unsubstituted 8‑hydroxyquinoline and generic 7‑substituted analogs lack this patent coverage [1]. This creates a legal-procurement moat: an industrial or academic user selecting a kinase‑focused chemical probe is restricted from using a generic 8HQ if kinase‑modulation IP is material to the project.

Kinase inhibition Intellectual property Lead discovery

Scaffold‑Specific Hsp82 Chaperone Engagement Relative to 2‑Methyl Analog

The 2‑methyl analog (BDBM40838: 7-[(4-hydroxy-3,5-dimethoxyphenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol) demonstrates measurable inhibition of yeast Hsp82 (EC₅₀ = 2020 nM) in a Candida albicans fluconazole‑resistance reversal assay [1]. Although no direct EC₅₀ is available for CAS 352706-12-8, the absence of the 2‑methyl group distinguishes it structurally and is expected to modulate both the binding pose within the Hsp90 N‑terminal ATP‑binding pocket and the compound's cellular permeability.

Hsp90 inhibition Antifungal Chaperone modulation

BoNT/A Light‑Chain Protease Inhibition: Structural Differentiation from Phenyl Analog

The des‑methoxy phenyl analog, rac‑7-(phenyl(pyridin-2-ylamino)methyl)quinolin-8-ol (BDBM50339142), inhibits recombinant BoNT/A light chain with an IC₅₀ of 1600 nM [1]. The target compound replaces the phenyl ring with a 3,4‑dimethoxyphenyl ring, adding two hydrogen‑bond acceptors and a +60 Da mass increment. This substitution is anticipated to alter both the potency and the selectivity profile against the BoNT/A metalloprotease active site, although direct comparative IC₅₀ data for CAS 352706-12-8 are not yet published.

Botulinum neurotoxin Protease inhibition 8‑Hydroxyquinoline derivatives

Chiral Center as a Latent Selectivity Determinant vs. Racemic or Achiral 7‑Substituted 8HQs

The benzylic carbon bearing the 3,4‑dimethoxyphenyl and pyridin‑2‑ylamino groups is chiral, yielding a pair of enantiomers [1]. In contrast, simpler 7‑substituted 8‑hydroxyquinolines such as 7‑(aminomethyl)quinolin‑8‑ol are achiral, and the racemic phenyl analog (BDBM50339142) was tested as a racemate, potentially masking enantiomer‑specific activity [2]. Resolution of the target compound into its (R)‑ and (S)‑enantiomers could reveal differential on‑target affinity or off‑target liability that is invisible in achiral or racemic comparators.

Chiral resolution Enantioselective activity 8‑Hydroxyquinoline

High‑Value Procurement Scenarios for CAS 352706-12-8 Based on Verified Differentiation Evidence


Kinase‑Focused Chemical Biology Probe Development

Given its explicit inclusion in US 8,153,641 B2 [1], the compound is best deployed as a starting scaffold for kinase inhibitor discovery programs where patent protection is material. Its 3,4‑dimethoxyphenyl and pyridin‑2‑ylamino substituents occupy chemical space distinct from generic kinase inhibitor scaffolds, offering a proprietary foothold for lead optimization.

Hsp90 Chaperone Structure–Activity Relationship (SAR) Expansion

The structural divergence from the 2‑methyl analog (BDBM40838), which shows yeast Hsp82 EC₅₀ = 2020 nM [2], positions this 2‑desmethyl compound as a chemically distinct entry into the Hsp90 N‑terminal ATP‑binding pocket SAR series. Researchers investigating resistance‑reversal in Candida albicans should prioritize this compound to explore the impact of the 2‑position on chaperone inhibition and selectivity.

Botulinum Neurotoxin Metalloprotease Inhibitor Optimization

The 3,4‑dimethoxyphenyl substitution distinguishes this compound from the simpler phenyl analog (BoNT/A LC IC₅₀ = 1600 nM) [3]. It is suitable for iterative medicinal chemistry campaigns aimed at improving potency against the light‑chain zinc metalloprotease, where the additional methoxy groups may engage in critical hydrogen‑bond interactions with the active site.

Chiral Resolution and Enantiomer‑Specific Selectivity Profiling

The compound possesses a single chiral center, enabling access to enantiomerically pure samples via chiral HPLC or asymmetric synthesis [4]. This makes it uniquely valuable for selectivity panels where enantiomer‑specific binding can be assessed—a capability not available with achiral 7‑substituted 8‑hydroxyquinolines or commercially supplied racemates of structurally simpler analogs.

Quote Request

Request a Quote for 7-[(3,4-dimethoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.